3-氯-5,6,7,8-四氢-1,6-萘啶盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

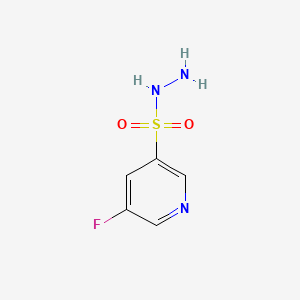

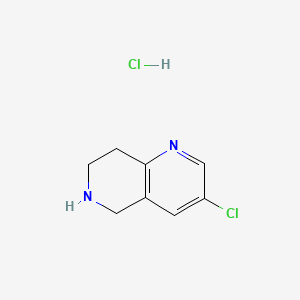

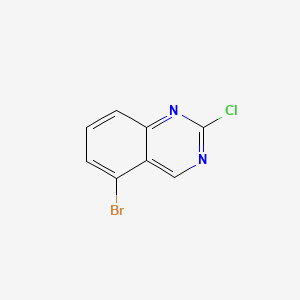

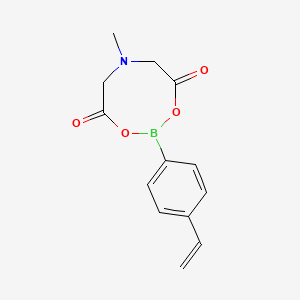

3-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride is a chemical compound with the molecular formula C8H10Cl2N2 . It has a molecular weight of 205.08 g/mol . The IUPAC name for this compound is 3-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine;hydrochloride .

Synthesis Analysis

The asymmetric synthesis of the tetrahydronaphthyridine scaffold of TAK-828F as a RORγt inverse agonist has been developed . The synthesis features a newly discovered atom-economical protocol for Heck-type vinylation of chloropyridine using ethylene gas, an unprecedented formation of dihydronaphthyridine directly from 2-vinyl-3-acylpyridine mediated by ammonia, and a ruthenium-catalyzed enantioselective transfer hydrogenation as key steps . This represents the first example of the enantioselective synthesis of a 5,6,7,8-tetrahydro-1,6-naphthyridine compound .Molecular Structure Analysis

The molecular structure of 3-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride can be represented by the canonical SMILES notation: C1CNCC2=C1N=CC(=C2)Cl.Cl . The InChI representation is InChI=1S/C8H9ClN2.ClH/c9-7-3-6-4-10-2-1-8(6)11-5-7;/h3,5,10H,1-2,4H2;1H .Chemical Reactions Analysis

The reaction of methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate with 1 eq. of various arylboronic acids produced monoarylated-1,6-naphthyridines, whereas 2 eq. of arylboronic acids resulted in diarylated-1,6-naphthyridines in excellent yields .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride include a molecular weight of 205.08 g/mol, hydrogen bond donor count of 2, hydrogen bond acceptor count of 2, rotatable bond count of 0, exact mass of 204.0221037 g/mol, monoisotopic mass of 204.0221037 g/mol, topological polar surface area of 24.9 Ų, heavy atom count of 12, and formal charge of 0 .科学研究应用

抗癌活性

3-氯-5,6,7,8-四氢-1,6-萘啶盐酸盐: 已被研究用于其在抗癌治疗中的潜力。该化合物的结构使其能够与各种癌细胞系相互作用,可能抑制生长或诱导细胞凋亡。 研究重点在于了解构效关系 (SAR) 和分子模型研究,以优化其抗癌特性 .

抗HIV活性

该化合物还作为抗HIV药物具有前景。 它能够干扰人类免疫缺陷病毒 (HIV) 的复制过程,使其成为开发新型 HIV 治疗方法的候选药物 .

抗菌特性

3-氯-5,6,7,8-四氢-1,6-萘啶盐酸盐的抗菌应用意义重大。 它已被证明对多种微生物病原体具有活性,这可能导致开发新型抗生素或防腐剂 .

镇痛作用

作为一种镇痛剂,该化合物可能有助于疼痛管理解决方案。 它的药理活性表明其在疼痛缓解药物的制剂中具有潜在用途 .

抗炎用途

3-氯-5,6,7,8-四氢-1,6-萘啶盐酸盐的抗炎特性使其成为治疗炎症性疾病的兴趣点。 它可以被纳入慢性炎症或急性炎症反应的治疗方法 .

抗氧化应用

最后,该化合物的抗氧化活性表明其在对抗氧化应激中的潜力。 这可能对治疗与氧化损伤相关的疾病或用于保存生物样本有影响 .

作用机制

Target of Action

It’s known that 1,6-naphthyridines are pharmacologically active and have a variety of applications such as anticancer, anti-hiv, anti-microbial, analgesic, anti-inflammatory, and antioxidant activities .

Mode of Action

For example, certain functionalized 1,6-naphthyridines act as sex hormone regulatory agents or anti-HIV agents .

属性

IUPAC Name |

3-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2.ClH/c9-7-3-6-4-10-2-1-8(6)11-5-7;/h3,5,10H,1-2,4H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBYXKKITNXLYEG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1N=CC(=C2)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 3-amino-6-cyclopropyl-4,6-dihydropyrrolo[3,4-C]pyrazole-5(1H)-carboxylate](/img/structure/B597509.png)

![2-(chloromethyl)-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B597513.png)

![1H-Pyrazolo[3,4-C]pyridine-5-carboxylic acid](/img/structure/B597515.png)